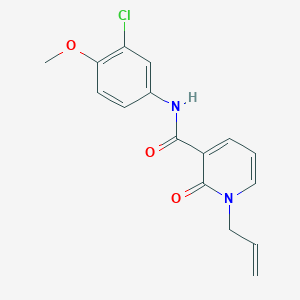

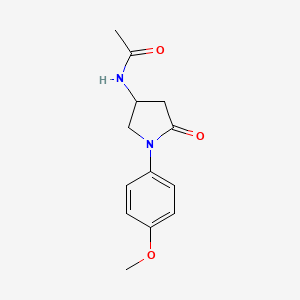

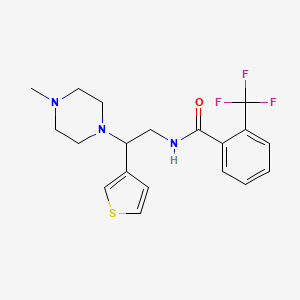

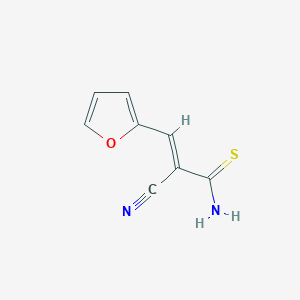

Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives are bioactive aromatic compounds that have found applications in various fields. They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

Indole derivatives can be synthesized through various methods. For instance, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

Indole is also known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons, which makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

The chemical reactions of indole derivatives can vary widely depending on the specific derivative and conditions. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .Physical And Chemical Properties Analysis

Indole is a crystalline, colorless compound with a specific odor. It is an important heterocyclic system that provides the skeleton to various compounds .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis and Transformations : A study detailed the preparation of various ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which share a core structural similarity with Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate. These compounds were synthesized via heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, showcasing methodologies that might be applicable or adaptable for synthesizing the compound of interest (Cucek & Verček, 2008).

Oxidative Cyclization : Another relevant research demonstrated the synthesis of benzocarbazoloquinones through oxidative cyclization involving compounds similar in structural complexity to Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate. This study provides insights into synthetic routes that could be explored for complex thiophene derivatives (Rajeswaran & Srinivasan, 1994).

Biological Applications and Evaluations

Antimicrobial Agents : Research on the synthesis and characterization of new quinazolines as potential antimicrobial agents reveals a process involving compounds with structural motifs similar to the target compound. Such studies offer a framework for evaluating the biological activities of novel thiophene derivatives against various microbial strains, highlighting potential antimicrobial applications (Desai, Shihora, & Moradia, 2007).

Urease Inhibitors : A study on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides synthesized for in vitro inhibitory potential against the urease enzyme demonstrates the therapeutic potential of structurally complex indole derivatives. Such research underscores the relevance of exploring Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate for similar bioactive properties (Nazir et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole-based compounds, have been reported to target protein kinases . Protein kinases play crucial roles in many cellular processes, including cell growth, differentiation, mitosis, and apoptosis .

Mode of Action

Similar indole-based compounds have been found to interact with the atp-binding domain of protein kinases . They form hydrogen bonds with the maleimide moiety and the respective polar groups in the ATP-binding domain, as well as van der Waals interactions between the indole rings and the hydrophobic amino acid side chains in the ATP-binding domain .

Biochemical Pathways

Similar indole-based compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can cause mitotic blockade and cell apoptosis .

Result of Action

Similar indole-based compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O5S2/c1-2-35-28(32)25-18-23(26(36-25)20-9-4-3-5-10-20)29-27(31)21-12-14-22(15-13-21)37(33,34)30-17-16-19-8-6-7-11-24(19)30/h3-15,18H,2,16-17H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHSGKXWTCEXHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B2560926.png)

![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2560935.png)